molecular formula C8H10O3S B2813784 2-Methoxy-2-(3-methylthiophen-2-yl)acetic acid CAS No. 1545172-58-4

2-Methoxy-2-(3-methylthiophen-2-yl)acetic acid

Cat. No.: B2813784
CAS No.: 1545172-58-4
M. Wt: 186.23
InChI Key: QIBGOLMEKMDERX-UHFFFAOYSA-N
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Description

“2-Methoxy-2-(3-methylthiophen-2-yl)acetic acid” is a derivative of acetic acid where a hydrogen atom of the methyl group is replaced by a methoxy group . It can be understood as a methyl ether of glycolic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds were obtained by the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine in one step .


Molecular Structure Analysis

The molecular formula of “this compound” is C₉H₁₀O₃ . The molecular weight is 166.18 g/mol .


Physical and Chemical Properties Analysis

“this compound” is a clear, colorless, viscous, and corrosive liquid with a pungent odor . It freezes to a mass similar to glacial acetic acid at 7 °C .

Safety and Hazards

The safety data sheet for a similar compound, Methoxyphenylacetic acid, indicates that it causes serious eye damage . Precautionary measures include wearing eye protection/face protection and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

As for future directions, due to its considerable reprotoxic potential, methoxyacetic acid has been adopted into the list of SVHC substances (substances of very high concern) and is only registered as an intermediate product for industrial purposes under strictly controlled conditions . For consumer applications, such as for the cleaning and decalcification of surfaces, the substance must be substituted by safe alternatives .

Properties

IUPAC Name

2-methoxy-2-(3-methylthiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-5-3-4-12-7(5)6(11-2)8(9)10/h3-4,6H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBGOLMEKMDERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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